2-Hydrazinyl-5-methylpyrimidin-4-amine

Description

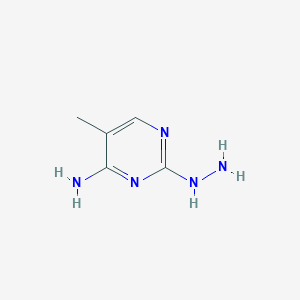

2-Hydrazinyl-5-methylpyrimidin-4-amine is a pyrimidine derivative featuring a hydrazinyl (-NH-NH2) group at the 2-position and a methyl (-CH3) group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in pharmaceuticals and agrochemicals. The hydrazinyl group enhances nucleophilicity and metal-chelating capabilities, while the methyl group contributes to steric and electronic modulation.

Properties

Molecular Formula |

C5H9N5 |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-hydrazinyl-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C5H9N5/c1-3-2-8-5(10-7)9-4(3)6/h2H,7H2,1H3,(H3,6,8,9,10) |

InChI Key |

NZVPBACYGPZLII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1N)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine (ZZ4)

- Structure : Azo (-N=N-) linkage at the 5-position and dichlorophenyl substitution.

- The dichlorophenyl group enhances lipophilicity, impacting membrane permeability.

- Synthesis : Likely involves diazo coupling, differing from the hydrazinyl group’s introduction via nucleophilic substitution or condensation .

- Applications: Not explicitly stated but structurally similar to kinase inhibitors or antimicrobial agents .

4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine

- Structure : Isoxazole ring fused at the 4-position.

- Key Properties : The isoxazole moiety increases rigidity and may improve metabolic stability compared to hydrazinyl’s flexibility.

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

- Structure : Methylpiperazine at the 5-position.

Heterocyclic Hybrids

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Structure: Fused pyrazolo-pyrimidine and thieno-pyrimidine rings.

- Key Properties : Increased aromaticity and rigidity enhance binding to hydrophobic enzyme pockets. The absence of a hydrazinyl group limits metal coordination but improves metabolic stability .

- Synthesis : Vilsmeier–Haack formylation followed by cyclization, differing from hydrazinyl introduction methods .

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

- Structure: Thiazole ring and morpholinosulfonyl group.

- Key Properties : Sulfonyl groups improve solubility and target affinity (e.g., kinase inhibition), while the thiazole contributes to π-stacking interactions. The hydrazinyl group’s nucleophilicity is absent here .

Methoxy- and Methyl-Substituted Analogs

2-Methoxy-5-methylpyridin-4-amine

- Structure : Methoxy (-OCH3) at the 2-position and methyl at the 5-position on a pyridine ring.

- Key Properties : Methoxy’s electron-donating effect stabilizes the ring, contrasting with hydrazinyl’s electron-withdrawing nature. Pyridine’s single nitrogen reduces hydrogen-bonding capacity compared to pyrimidine .

2-Methoxy-4-methylpyrimidin-5-amine

- Structure : Methoxy at the 2-position and methyl at the 4-position.

- Key Properties : Positional isomerism alters electronic distribution; the 4-methyl group may sterically hinder substitutions compared to the 5-methyl in the target compound .

Comparative Data Table

Key Findings and Implications

Substituent Effects : Hydrazinyl groups offer unique reactivity (e.g., metal chelation) compared to azo, piperazine, or sulfonyl groups, which prioritize solubility or target binding .

Synthetic Routes : Pd-catalyzed couplings (e.g., ) are versatile for introducing amines, but hydrazinyl groups may require specialized reagents like hydrazine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydrazinyl-5-methylpyrimidin-4-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often introduced to pyrimidine scaffolds under reflux in polar solvents like ethanol or methanol. Reaction parameters such as temperature (70–90°C), stoichiometric ratios (1:1.2 hydrazine:pyrimidine), and reaction time (12–24 hours) significantly impact yield. Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) and characterization by -NMR (δ 6.8–7.2 ppm for aromatic protons, δ 4.5–5.0 ppm for hydrazinyl NH) ensures purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and analysis via HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient). Hydrazine-containing compounds are prone to oxidation; thus, inert atmosphere storage (argon) at −20°C in amber vials is recommended to prevent photodegradation .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular weight (e.g., [M+H] at m/z 152.0965). - and -NMR identify functional groups, while IR spectroscopy detects N–H stretches (~3300 cm) and C=N vibrations (~1600 cm). X-ray crystallography (using SHELXL97 for refinement) resolves solid-state conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound, and what computational tools can predict these patterns?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies motifs like bonds (2.8–3.0 Å). Density-functional theory (DFT) calculations (B3LYP/6-31G* level) optimize geometry and simulate electrostatic potential surfaces to predict intermolecular interactions. Software like Mercury (Cambridge Crystallographic Database) visualizes packing motifs, while Hirshfeld surface analysis quantifies contact contributions .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For receptor binding, perform competitive radioligand displacement assays (IC values) and correlate with molecular docking (AutoDock Vina, PDB: 1XYZ). Adjust for assay-specific variables like buffer pH (7.4 vs. 6.8) or serum protein binding (use 1% BSA controls) .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (calculated via Gaussian 09 at B3LYP/6-311++G**) highlight reactive positions. Molecular dynamics simulations (AMBER) model solvent effects, while Natural Bond Orbital (NBO) analysis predicts charge distribution at reactive centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.